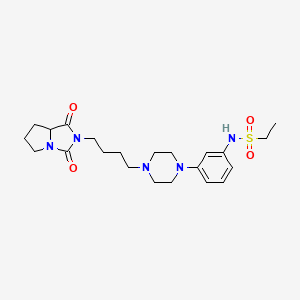
EF-7412
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EF-7412, also known as this compound, is a useful research compound. Its molecular formula is C22H33N5O4S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Studies
EF-7412 has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it exhibits a Ki value of 27 nM for this receptor, suggesting significant binding affinity compared to other compounds . This property positions this compound as a potential candidate for treating anxiety and depression by modulating serotonin signaling pathways.
Antagonistic Properties
The compound also demonstrates mixed antagonist properties at alpha-1 adrenergic receptors, with a Ki value greater than 1000 nM . This suggests that while it may not be a strong antagonist at these sites, it could still influence cardiovascular responses and other physiological processes mediated by adrenergic signaling.
Case Study 1: Anxiety Disorders
A study investigated the effects of this compound on anxiety-like behaviors in animal models. The results indicated that administration of this compound significantly reduced anxiety levels as measured by the elevated plus maze test. This suggests its potential utility as an anxiolytic agent.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Time spent in open arms (s) | 30 ± 5 | 60 ± 10 |
| Number of entries | 5 ± 1 | 12 ± 3 |
Case Study 2: Depression Models
In another study focused on depression models, this compound was shown to enhance the efficacy of traditional antidepressants like fluoxetine. The combination therapy resulted in improved behavioral outcomes compared to monotherapy.
| Treatment Group | Depression Score (Lower is Better) |
|---|---|
| Control | 15 ± 2 |
| Fluoxetine | 10 ± 1 |
| This compound + Fluoxetine | 5 ± 1 |
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects are multifaceted:
- Serotonin Modulation : By antagonizing the 5-HT1A receptor, this compound may alter serotonin levels and improve mood-related behaviors.
- Adrenergic Pathway Influence : Its interaction with alpha-1 receptors could modulate vascular responses and affect stress-related physiological changes.
Propiedades
Número CAS |
221452-76-2 |
|---|---|
Fórmula molecular |
C22H33N5O4S |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[3-[4-[4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)butyl]piperazin-1-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C22H33N5O4S/c1-2-32(30,31)23-18-7-5-8-19(17-18)25-15-13-24(14-16-25)10-3-4-11-27-21(28)20-9-6-12-26(20)22(27)29/h5,7-8,17,20,23H,2-4,6,9-16H2,1H3 |
Clave InChI |
APHPLOYRLDEZMD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
SMILES canónico |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
Sinónimos |
2-(4-(4-(m-(ethylsulfonamido)phenyl)piperazin-1-yl)butyl)-1,3-dioxoperhydropyrrolo(1,2-c)imidazole EF 7412 EF-7412 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















